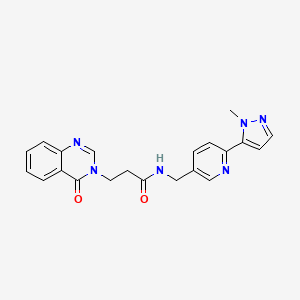

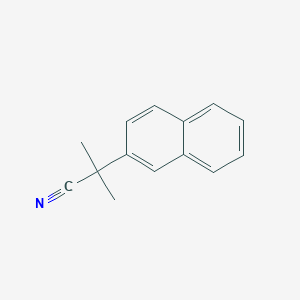

2-Methyl-2-(naphthalen-2-yl)propanenitrile

Übersicht

Beschreibung

2-Methyl-2-(naphthalen-2-yl)propanenitrile is a chemical compound with the CAS Number: 69849-14-5 . It has a molecular weight of 195.26 and is typically stored at room temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-2-(2-naphthyl)propanenitrile . The InChI code for this compound is 1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Catalytic Hydrogenation and Hydrocracking : A study by Kostyniuk, Bajec, & Likozar (2020) explored gas-phase conversion of biomass tar into 2-methylnaphthalene using Ni-modified zeolite catalysts. This process highlighted the potential of such compounds in biomass tar valorization.

Sensing and Detection

- Fluorescent Chemosensors for Mercury Ions : Han et al. (2015) developed a naphthalene-based fluorescence “turn-on” chemodosimeter, which showed high selectivity and sensitivity for detecting Hg2+ in aqueous solutions (Han et al., 2015).

Material Science

- Functional Naphthalene Diimides : Kobaisi et al. (2016) reviewed the developments in naphthalene diimides, including applications in supramolecular chemistry, sensors, and catalysis, highlighting the versatility of such compounds in various scientific domains (Kobaisi et al., 2016).

Photovoltaic Applications

- Organic Solar Cell Design : Ali et al. (2019) discussed the molecular designing of naphthalene diimide-based non-fullerene acceptors for organic solar cells, emphasizing their high photovoltaic performance (Ali et al., 2019).

Environmental Science

- Anaerobic Naphthalene Degradation : Meckenstock et al. (2000) studied anaerobic naphthalene degradation by a sulfate-reducing culture, revealing insights into the biodegradation pathways of aromatic hydrocarbons (Meckenstock et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2-methyl-2-naphthalen-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYCYWAPIZQPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)

![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578697.png)

![3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2578702.png)

![3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2578707.png)

![7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2578711.png)